4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrophenyl group, a chlorophenyl group, and a methylquinoline carboxylate moiety
Preparation Methods
The synthesis of 4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Phenol: The nitration of phenol using dilute nitric acid at room temperature produces a mixture of 2-nitrophenol and 4-nitrophenol.
Formation of 4-Nitrophenyl Chloroformate: 4-Nitrophenol is then reacted with phosgene to form 4-nitrophenyl chloroformate.
Chemical Reactions Analysis
4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Studies: The compound is used in enzyme assays and as a probe to study enzyme kinetics and mechanisms.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, enhancing the compound’s ability to interact with nucleophilic sites on enzymes and receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the nitrophenyl and chlorophenyl groups.
Quinoline-4-carboxylic acid: This compound is a simpler derivative with only the quinoline and carboxylic acid moieties.
4-Nitrophenyl chloroformate: This compound shares the nitrophenyl group but lacks the quinoline core.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15ClN2O4 |
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Molecular Weight |
418.8 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H15ClN2O4/c1-14-3-2-4-19-20(23(27)30-18-11-9-17(10-12-18)26(28)29)13-21(25-22(14)19)15-5-7-16(24)8-6-15/h2-13H,1H3 |
InChI Key |
NQZJRDWBPNISCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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